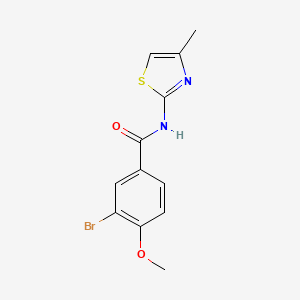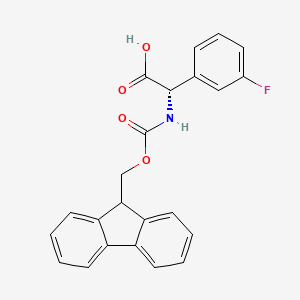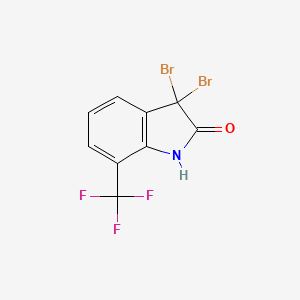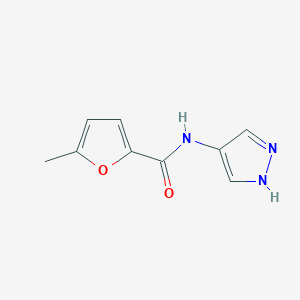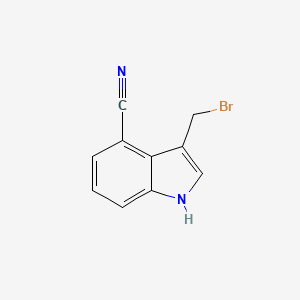
3-Bromomethyl-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD33403496 is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33403496 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of MFCD33403496 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD33403496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33403496 into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD33403496 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD33403496. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD33403496 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: MFCD33403496 is investigated for its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33403496 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of cellular signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Conclusion
MFCD33403496 is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and distinct mechanism of action make it a valuable subject of study. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its role in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-(bromomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-4-8-6-13-9-3-1-2-7(5-12)10(8)9/h1-3,6,13H,4H2 |
InChI Key |
MXHIPDIZWWCUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



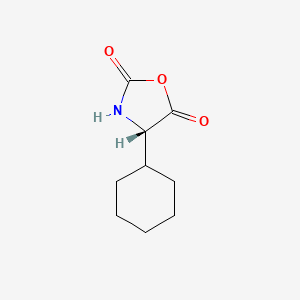
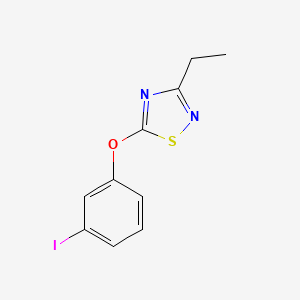
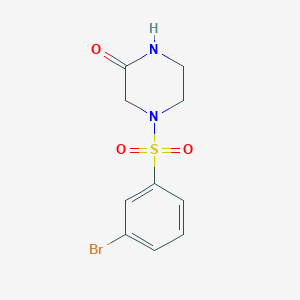

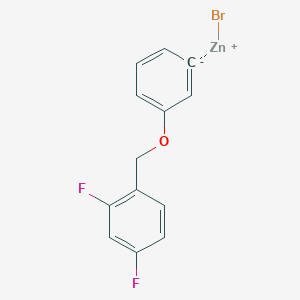
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)

